仲丁基正丁胺

描述

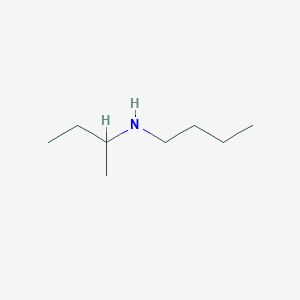

Sec-butyl-n-butyl-amine is an organic compound with the molecular formula C8H19N. It is a colorless liquid and one of the isomeric amines of butane. This compound is chiral, meaning it can exist in two enantiomeric forms. Sec-butyl-n-butyl-amine is used in various chemical processes and has applications in different fields, including chemistry and industry .

科学研究应用

Agricultural Applications

Pesticide Production:

Sec-butyl-n-butyl-amine is utilized in the synthesis of various pesticides, including bromacil, a commercial herbicide. Its effectiveness as a fungicide has been demonstrated in controlling post-harvest diseases in fruits, particularly citrus crops. Research indicates that aqueous solutions containing 0.5-2% of sec-butyl-n-butyl-amine can be applied as dips or sprays to prevent decay during transport and storage .

| Application | Concentration | Effectiveness |

|---|---|---|

| Fungicide for citrus | 0.5-2% | Prevents decay in transport/storage |

| Herbicide (bromacil) | Varies | Effective against various weeds |

Pharmaceutical Applications

Sec-butyl-n-butyl-amine serves as an intermediate in the synthesis of pharmaceuticals. It has been reported to be involved in the production of compounds such as tolbutamide, an antidiabetic drug, and benomyl, a fungicide used in agriculture . The compound's ability to modify biological activity makes it a valuable precursor in drug development.

| Pharmaceutical Compound | Role of Sec-Butyl-N-Butyl-Amine |

|---|---|

| Tolbutamide | Intermediate in synthesis |

| Benomyl | Precursor for production |

Industrial Applications

Rubber Vulcanization:

Sec-butyl-n-butyl-amine is also used in the rubber industry as a vulcanization accelerator. It contributes to the cross-linking process that enhances the durability and elasticity of rubber products .

Plasticizers:

The compound is involved in producing n-butylbenzenesulfonamide, which acts as a plasticizer for nylon, improving its flexibility and processability .

Toxicological Studies

Research has indicated that sec-butyl-n-butyl-amine has low acute toxicity levels. Long-term studies have assessed its effects on various animal models, showing no significant adverse effects at regulated doses. For instance, a no-effect level was established at 125 mg/kg body weight/day in dogs .

Case Studies

Post-Harvest Disease Control:

A study conducted at the University of California demonstrated that sec-butyl-n-butyl-amine effectively controlled Penicillium decay in oranges when applied at concentrations significantly higher than typical usage levels without causing phytotoxicity .

Toxicity Assessment:

In a controlled study involving rats and dogs over two years, sec-butyl-n-butyl-amine was administered at varying doses to evaluate its long-term effects. Results indicated no significant impact on growth or health parameters at lower doses, establishing its safety profile for agricultural use .

作用机制

Target of Action

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine

Mode of Action

The exact mode of action of Sec-butyl-n-butyl-amine is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.

准备方法

Sec-butyl-n-butyl-amine can be synthesized through several methods. One common method is the reductive amination of butanone with butylamine. This reaction involves the condensation of butanone with butylamine, followed by reduction using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency .

化学反应分析

Sec-butyl-n-butyl-amine undergoes various chemical reactions, including:

Alkylation and Acylation: It can be alkylated by reaction with primary alkyl halides, although controlling the reaction to avoid over-alkylation can be challenging.

Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form secondary amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions, forming different substituted amines.

相似化合物的比较

Sec-butyl-n-butyl-amine is one of the four isomeric amines of butane. The other similar compounds include:

n-butylamine: A primary amine with a straight-chain structure.

tert-butylamine: A tertiary amine with a branched structure.

isobutylamine: A primary amine with a branched structure.

Sec-butyl-n-butyl-amine is unique due to its secondary amine structure and chiral nature, which can result in different enantiomeric forms with distinct properties and activities .

生物活性

Sec-butyl-n-butyl-amine, an organic compound with the molecular formula CHN, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, mechanisms of action, toxicity studies, and relevant research findings.

Overview of Sec-butyl-n-butyl-amine

Sec-butyl-n-butyl-amine is classified as a secondary amine and is one of the isomeric forms of butylamine. Its chiral nature allows it to exist in two enantiomeric forms, which can exhibit different biological properties. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its significance in drug development and industrial applications .

The precise biological mechanism of action for sec-butyl-n-butyl-amine remains inadequately documented. However, as a secondary amine, it is expected to participate in various chemical reactions typical of amines, such as:

- Protonation : Acting as a base by accepting protons.

- Nucleophilic Substitution : Engaging in nucleophilic substitution reactions to form substituted amines.

- Alkylation : Undergoing alkylation reactions with alkyl halides.

Cytotoxicity and Toxicological Studies

Research indicates that sec-butyl-n-butyl-amine exhibits varying degrees of toxicity across different animal models. A series of studies have been conducted to evaluate its acute and chronic toxicity:

- Acute Toxicity : In acute studies involving rats and dogs, symptoms such as salivation, respiratory distress, and convulsions were observed at high doses. The compound was noted to have low acute toxicity overall .

- Chronic Toxicity : Long-term feeding studies in rats revealed a no-effect level of 1250 ppm for the acetate salt form, indicating that while some hematological changes were noted (e.g., leukopenia), overall health parameters remained stable over extended periods .

Case Studies

- Rats Study : In a three-month study with varying doses (0 to 5000 ppm), significant growth reduction was observed at the highest dose. No adverse effects were noted on clinical chemistry parameters or organ histology .

- Dogs Study : Dogs administered sec-butyl-n-butyl-amine showed signs of mydriasis (dilated pupils) and keratitis at higher doses. However, body weights remained normal across treatment groups .

Comparative Analysis with Similar Compounds

Sec-butyl-n-butyl-amine can be compared with other butylamines to understand its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| n-Butylamine | Primary | Generally more toxic than secondary amines; used in pharmaceuticals |

| tert-Butylamine | Tertiary | Less toxic; used as a solvent |

| Isobutylamine | Primary | Similar toxicity profile to n-butylamine |

| Sec-butyl-n-butyl-amine | Secondary | Moderate toxicity; potential for drug development applications |

Research Findings

Recent studies have highlighted the potential of sec-butyl-n-butyl-amine as a building block for drug development due to its unique structural properties. Research has focused on its role in synthesizing compounds with antimicrobial and anti-inflammatory activities .

Furthermore, environmental studies have shown that sec-butyl-n-butyl-amine can degrade under aerobic conditions, which is crucial for assessing its environmental impact .

属性

IUPAC Name |

N-butan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-67-1 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。